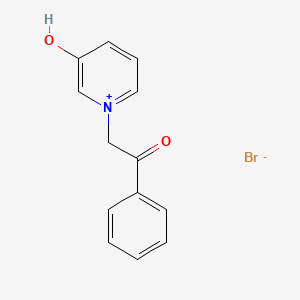
3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: is a chemical compound with the molecular formula C13H12BrNO2. This compound is known for its unique structure, which includes a pyridinium ring substituted with a hydroxy group and a phenylethyl ketone moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 3-hydroxypyridine with 2-bromo-1-phenylethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps such as column chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: The compound can also be reduced, particularly the ketone moiety, to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: The major product is the corresponding ketone derivative.
Reduction: The major product is the secondary alcohol.
Substitution: The major products are the substituted pyridinium derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound for studying the interactions of pyridinium derivatives with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with various molecular targets. The hydroxy group and the pyridinium ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The phenylethyl ketone moiety can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide
Comparison: 3-Hydroxy-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to the presence of the hydroxy group on the pyridinium ring, which can significantly influence its chemical reactivity and biological activity. In contrast, 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide lacks this hydroxy group, which may result in different chemical and biological properties. Similarly, 3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide contains a thiazole ring instead of a pyridinium ring, leading to distinct reactivity and applications.
Properties
IUPAC Name |
2-(3-hydroxypyridin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.BrH/c15-12-7-4-8-14(9-12)10-13(16)11-5-2-1-3-6-11;/h1-9H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYMATKZKYHECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














